(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one

KCNQ2/3 antagonist automated patch clamp M-current

Select this (E)-quinoline-chalcone for its validated 5–10× potency gain over XE991 at KCNQ2/3 channels, 1.7‑fold homomeric KCNQ2 selectivity, and favorable CNS lead-like profile (MW 317, logP ~3, zero HBD). Lower DMSO burden reduces solvent artifacts in QPatch/SyncroPatch assays, while weak CYP3A4/CYP2D6 inhibition preserves cocktail stability in co‑culture models. Ideal reference antagonist for ion‑channel screening and SAR expansion.

Molecular Formula C17H16ClNO3
Molecular Weight 317.77
CAS No. 1119376-87-2
Cat. No. B2866018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one
CAS1119376-87-2
Molecular FormulaC17H16ClNO3
Molecular Weight317.77
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3CC3
InChIInChI=1S/C17H16ClNO3/c1-21-15-8-12-7-11(5-6-14(20)10-3-4-10)17(18)19-13(12)9-16(15)22-2/h5-10H,3-4H2,1-2H3/b6-5+
InChIKeyOTJSCIJBMXSDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one (CAS 1119376-87-2): A Quinoline-Chalcone Hybrid KCNQ2/3 Antagonist for Ion-Channel Research Procurement


The compound (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one is a synthetic quinoline-chalcone hybrid that acts as a potent antagonist of the neuronal potassium channels KCNQ2 and KCNQ2/3 (Kv7.2/Kv7.3) [1]. It features a 2-chloro-6,7-dimethoxyquinoline core linked via an (E)-enone bridge to a cyclopropyl ketone moiety, yielding a molecular weight of 317.08 g·mol⁻¹ with 4 hydrogen-bond acceptors and 5 rotatable bonds . Its primary pharmacological annotation is as a voltage-gated potassium channel modulator, with IC₅₀ values of 70 nM at homomeric KCNQ2 and 120 nM at heteromeric KCNQ2/3 channels determined by automated patch-clamp electrophysiology in CHO cells [1].

Why Closely Related Quinoline-Chalcone Analogs Cannot Simply Substitute for (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one in Ion-Channel and Cellular Assays


Substitution of the cyclopropyl enone terminus with aryl or heteroaryl groups—common in quinoline-chalcone libraries—fundamentally alters three parameters critical for KCNQ2/3 antagonist applications: (i) the cyclopropyl group confers 5- to 10-fold higher potency at KCNQ2/3 channels compared to the classical antagonist XE991 [1][2]; (ii) it introduces a modest 1.7-fold selectivity for homomeric KCNQ2 over heteromeric KCNQ2/3 that is absent in most reference blockers [1]; and (iii) it reduces molecular weight by ~27% and predicted logP by >2 log units relative to 2,4-dichlorophenyl-substituted analogs, markedly improving aqueous solubility and lowering non-specific protein binding [3]. Generic substitution without this evidence leads to underestimated potency, altered subunit selectivity, and irreproducible in vitro pharmacology.

Quantitative Differentiation Evidence for (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one vs. In-Class Alternatives and Standard Antagonists


5- to 10-Fold Superior KCNQ2/3 Antagonist Potency Compared to the Reference Blocker XE991

The target compound inhibits homomeric KCNQ2 with an IC₅₀ of 70 nM and heteromeric KCNQ2/3 with an IC₅₀ of 120 nM in CHO cells using automated patch-clamp electrophysiology [1]. In contrast, the widely used KCNQ2/3 antagonist XE991 exhibits an IC₅₀ of 600–1200 nM under comparable conditions [2]. This represents a 5- to 10-fold improvement in potency, which is critical for reducing the working concentration in cellular assays and minimizing solvent-related artifacts.

KCNQ2/3 antagonist automated patch clamp M-current

Modest Subunit Selectivity (KCNQ2 > KCNQ2/3) Not Observed with Classical Antagonists XE991 or Linopirdine

The target compound displays a 1.7-fold selectivity for homomeric KCNQ2 (IC₅₀ 70 nM) over heteromeric KCNQ2/3 (IC₅₀ 120 nM) in identical patch-clamp assay conditions [1]. Classical KCNQ antagonists such as XE991 and linopirdine are generally non-selective between KCNQ2 and KCNQ2/3 [2]. This modest selectivity may be exploited in recombinant systems to dissect KCNQ2-homomer contributions to neuronal excitability without completely suppressing KCNQ2/3 heteromers.

KCNQ2 selectivity subunit-specific pharmacology M-current modulation

Reduced CYP3A4 Inhibition Liability Relative to Typical Lipophilic Quinoline Derivatives

In a panel of cytochrome P450 inhibition assays, the target compound inhibited CYP3A4 with an IC₅₀ of 3.9 μM, while CYP2D6 inhibition was weaker (IC₅₀ 19.9 μM) [1]. Many lipophilic quinoline and chalcone derivatives exhibit CYP3A4 IC₅₀ values below 1 μM due to extensive aromatic stacking within the CYP3A4 active site. The cyclopropyl ketone reduces π-surface area, raising the IC₅₀ above the typical alarm threshold of 1 μM and suggesting a lower propensity for CYP-mediated drug-drug interactions when used in multi-compound screening cascades.

CYP3A4 inhibition drug-drug interaction ADME-Tox

Physicochemical Profile Advantage: 27% Lower Molecular Weight and >2-Log Reduced Predicted Lipophilicity vs. 2,4-Dichlorophenyl Analog 3j

The target compound (C₁₇H₁₆ClNO₃, MW 317.08 g·mol⁻¹) possesses a cyclopropyl ketone terminus, yielding predicted logP ≈ 2.8–3.2 and zero hydrogen-bond donors . The closest published analog, compound 3j (1-(2,4-dichlorophenyl)-3-[3-(2-chloro-6,7-dimethoxyquinolinyl)]-2-propen-1-one, C₂₁H₁₅Cl₃NO₃), has a molecular weight of 435.7 g·mol⁻¹ and predicted logP ≈ 5.5–6.0 [1]. The 27% reduction in MW and >2-log lower lipophilicity predict substantially improved aqueous solubility, reduced plasma protein binding, and lower non-specific tissue retention—key factors for reproducible in vitro pharmacology.

physicochemical properties logP solubility drug-likeness

Procurement-Relevant Application Scenarios for (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one Based on Quantitative Evidence


KCNQ2/3 Antagonist Tool Compound for Automated Patch-Clamp Electrophysiology Screening

With an IC₅₀ of 70 nM at KCNQ2 and 120 nM at KCNQ2/3, this compound is suitable as a high-potency reference antagonist in automated patch-clamp platforms (e.g., QPatch, SyncroPatch) for validating KCNQ2/3-expressing cell lines and benchmarking novel modulators [1]. Its 5–10× potency advantage over XE991 reduces vehicle DMSO concentrations, minimizing solvent artifacts in high-throughput electrophysiology.

Subunit-Selective KCNQ2 Pharmacology Studies in Recombinant Systems

The 1.7-fold selectivity for homomeric KCNQ2 over heteromeric KCNQ2/3 enables researchers to pharmacologically isolate KCNQ2 homomer contributions in transfected CHO or HEK293 cells without fully silencing heteromeric channels [1]. This is particularly valuable for dissecting the role of KCNQ2 in neuronal excitability models where both homomeric and heteromeric assemblies coexist.

Chemical Probe for M-Current Modulation with Reduced CYP-Mediated Interference

The moderate CYP3A4 IC₅₀ of 3.9 μM and weak CYP2D6 inhibition (19.9 μM) suggest that this compound is less likely to interfere with cytochrome P450-dependent metabolism of co-administered tool compounds in multi-parameter phenotypic assays [2]. This property is advantageous in neuronal co-culture systems where metabolic stability of a probe cocktail is critical for data reproducibility.

Lead-Like Quinoline-Chalcone Scaffold for Medicinal Chemistry Optimization

The cyclopropyl enone moiety confers a favorable physicochemical profile (MW 317.08, predicted logP 2.8–3.2, zero HBD) that aligns with lead-like criteria for CNS drug discovery [3]. Compared to the 2,4-dichlorophenyl analog 3j (MW 435.7, logP >5.5), the lower lipophilicity and smaller size offer a superior starting point for structure-activity relationship expansion targeting KCNQ2-related neurological disorders.

Quote Request

Request a Quote for (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.